

# Whitepaper: Physicochemical and Bioactive Profile of Yukocitrine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Yukocitrine

Cat. No.: B13436255

[Get Quote](#)

## Abstract

**Yukocitrine** is a novel, synthetic heterocyclic compound identified for its potential as a selective kinase inhibitor. This document provides a detailed overview of its fundamental chemical properties, including its physicochemical constants, solubility, and spectroscopic signature. Standardized experimental protocols for the determination of these properties are described. Furthermore, a proposed mechanism of action is detailed, illustrating its interaction with the intracellular "YK-1" signaling pathway. This guide serves as a foundational resource for researchers engaged in preclinical evaluation and drug development activities involving **Yukocitrine**.

## Core Chemical and Physical Properties

The fundamental physicochemical data for **Yukocitrine** are summarized below. These properties are essential for its handling, formulation, and interpretation in biological assays.

Property	Value
Molecular Formula	C <sub>22</sub> H <sub>20</sub> N <sub>4</sub> O <sub>5</sub> S
Molecular Weight	468.49 g/mol
Appearance	Pale yellow, crystalline solid
Melting Point	212-215 °C (with decomposition)
pKa	6.8 (primary amine), 9.5 (phenol)
LogP (Octanol/Water Partition Coefficient)	3.1
CAS Registry Number	Not Assigned

## Solubility Profile

The solubility of **Yukocitrine** was determined in a range of standard laboratory solvents at 25°C. This information is critical for designing in vitro experiments and developing suitable formulation strategies.

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	85
N,N-Dimethylformamide (DMF)	50
Ethanol	5.2
Methanol	2.8
Phosphate-Buffered Saline (PBS, pH 7.4)	0.08
Water (unbuffered)	< 0.01

## Spectroscopic Data

Spectroscopic analyses were conducted to confirm the structural identity and purity of the synthesized **Yukocitrine**.

Analysis Method	Key Signals / Peaks
$^1\text{H}$ NMR (500 MHz, DMSO- $d_6$ )	$\delta$ 10.1 (s, 1H), 8.5 (d, $J=8.5$ Hz, 1H), 7.9 (d, $J=2.5$ Hz, 1H), 7.7 (dd, $J=8.5$ , 2.5 Hz, 1H), 7.2 (s, 1H), 4.1 (t, $J=6.0$ Hz, 2H), 3.3 (t, $J=6.0$ Hz, 2H), 2.5 (s, 3H).
$^{13}\text{C}$ NMR (125 MHz, DMSO- $d_6$ )	$\delta$ 168.5, 155.2, 149.8, 142.1, 131.5, 128.9, 125.4, 118.6, 115.3, 55.4, 45.8, 24.7.
FT-IR (ATR, $\text{cm}^{-1}$ )	3350 (N-H stretch), 3100 (O-H stretch, broad), 1680 (C=O, amide), 1590 (C=C, aromatic), 1340 (S=O, sulfonyl), 1160 (S=O, sulfonyl).
UV-Vis ( $\lambda_{\text{max}}$ , in Methanol)	285 nm ( $\epsilon = 18,500 \text{ M}^{-1}\text{cm}^{-1}$ ), 360 nm ( $\epsilon = 9,200 \text{ M}^{-1}\text{cm}^{-1}$ )

## Experimental Protocols

The methodologies used to obtain the data in this guide are detailed below.

**5.1 Determination of Solubility** A saturated solution of **Yukocitrine** was prepared in each solvent by adding an excess of the compound to 1 mL of the solvent. The resulting suspension was agitated in a sealed vial at 25°C for 24 hours. After equilibration, the suspension was filtered through a 0.22  $\mu\text{m}$  PTFE syringe filter. The concentration of the dissolved **Yukocitrine** in the filtrate was then determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a calibrated standard curve.

**5.2 NMR Spectroscopy** Spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Approximately 10 mg of **Yukocitrine** was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signal ( $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

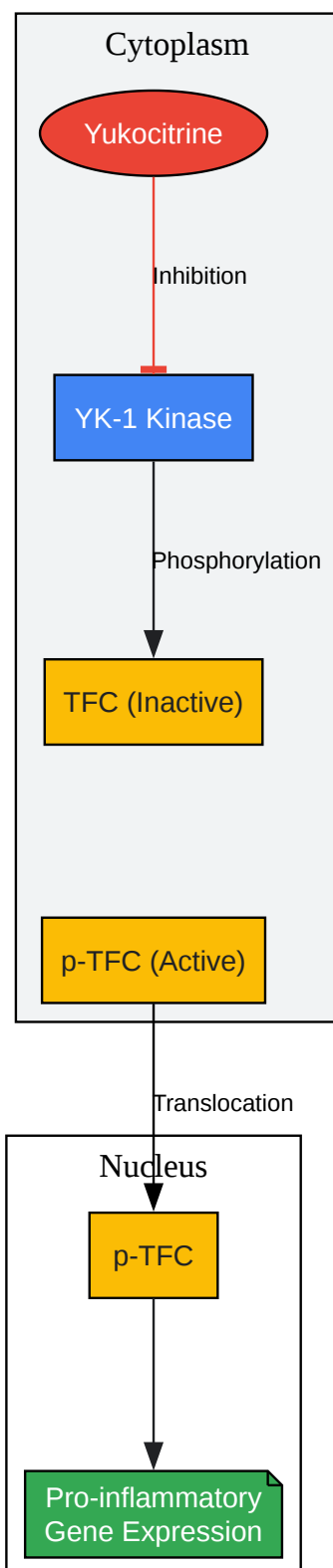
**5.3 HPLC Purity Analysis** Purity was assessed using a reverse-phase HPLC method on an Agilent 1290 Infinity II system equipped with a diode array detector.

- Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5  $\mu\text{m}$ )

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: 285 nm

## Visualizations: Pathway and Workflow

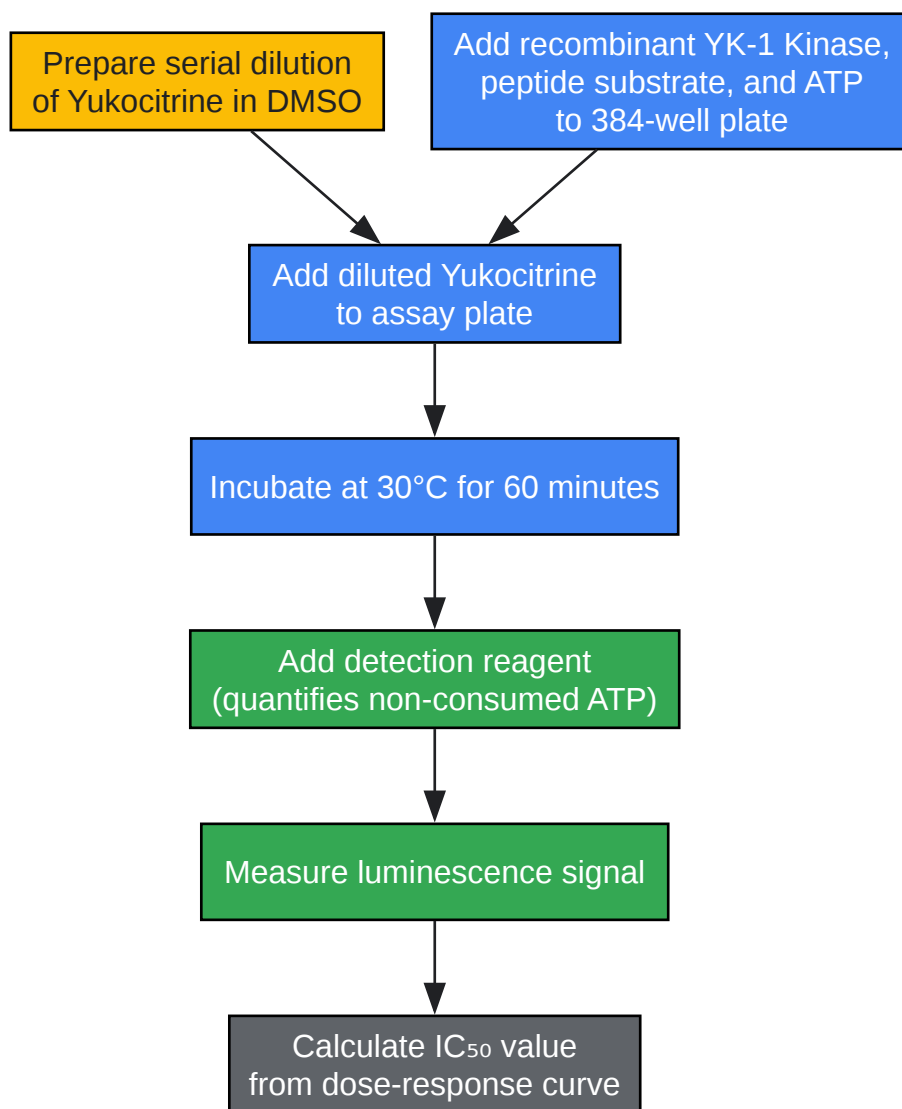
6.1 Proposed Signaling Pathway **Yukocitrine** is hypothesized to inhibit the YK-1 Kinase, a key enzyme in a pathway promoting cellular inflammation. By blocking the phosphorylation of the downstream effector protein, Trans-Factor C (TFC), **Yukocitrine** is believed to prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Proposed inhibitory action of **Yukocitrine** on the YK-1 signaling cascade.

6.2 Experimental Workflow: Kinase Inhibition Assay The following workflow describes the high-throughput screening method used to quantify the inhibitory activity of **Yukocitrine** against its target, YK-1 Kinase.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC<sub>50</sub> of **Yukocitrine** in a luminescence-based kinase assay.

- To cite this document: BenchChem. [Whitepaper: Physicochemical and Bioactive Profile of Yukocitrine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13436255#what-are-the-chemical-properties-of-yukocitrine\]](https://www.benchchem.com/product/b13436255#what-are-the-chemical-properties-of-yukocitrine)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)